

Molecular formula and chemical properties of orphenadrine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orphenadrine*

Cat. No.: *B3060962*

[Get Quote](#)

Orphenadrine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

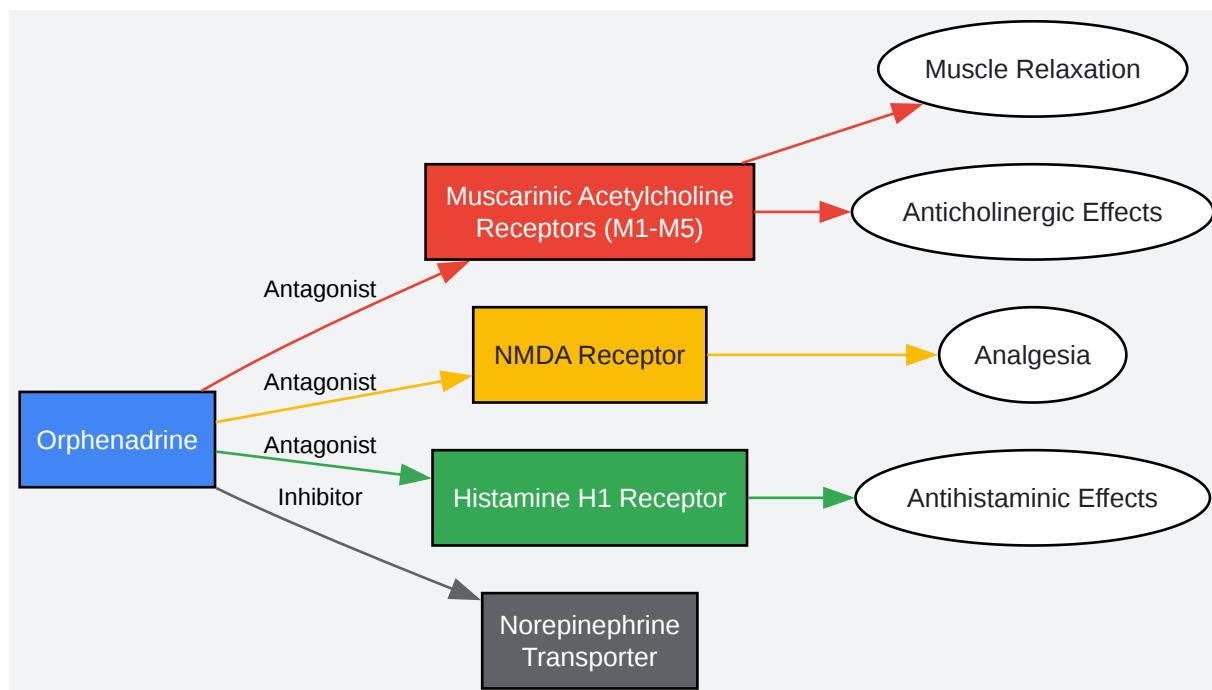
Orphenadrine hydrochloride is a tertiary amine anticholinergic agent with a prominent role in the management of painful musculoskeletal conditions and Parkinson's disease.^{[1][2][3]} Its therapeutic efficacy is attributed to a complex pharmacological profile that includes antagonism of muscarinic acetylcholine receptors, N-methyl-D-aspartate (NMDA) receptors, and histamine H1 receptors.^{[4][5][6]} This document provides an in-depth overview of the molecular formula, chemical properties, and key experimental methodologies for the characterization of orphenadrine hydrochloride.

Chemical Identity and Properties

Orphenadrine hydrochloride is the hydrochloride salt of orphenadrine, a derivative of diphenhydramine.^{[3][7]} It is a white or almost white crystalline powder with a bitter and numbing taste.^{[1][8]}

Table 1: Physicochemical Properties of Orphenadrine Hydrochloride

Property	Value	References
Molecular Formula	$C_{18}H_{23}NO \cdot HCl$	[1][4][9]
Molecular Weight	305.84 g/mol	[1][9][10][11]
CAS Number	341-69-5	[4][9][11]
Melting Point	159-164 °C	[8][9]
pKa (basic)	8.87	[10]
Appearance	White or almost white crystalline powder	[1][8]
Taste	Bitter, numbing	[1][8]
Odor	Odorless	[1][8]
pH (aqueous solution)	~5.5	[1][8]
Protein Binding	95%	[3][8]
Biological Half-life	13–20 hours	[3][8][12]


Table 2: Solubility of Orphenadrine Hydrochloride

Solvent	Solubility	References
Water	Freely soluble	[8][13]
Ethanol (96%)	Freely soluble	[8][13]
Dimethylformamide (DMF)	33 mg/mL	[4]
Dimethyl sulfoxide (DMSO)	33 mg/mL, 61 mg/mL	[4][6]
Phosphate-buffered saline (PBS, pH 7.2)	10 mg/mL	[4]

Pharmacological Profile and Mechanism of Action

Orphenadrine hydrochloride exerts its effects through multiple mechanisms of action, contributing to its classification as a "dirty drug".^{[3][5]} Its primary actions include:

- Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Orphenadrine is a non-selective antagonist of muscarinic receptors (M1-M5), which is believed to be the primary mechanism for its use in Parkinson's disease and for its muscle relaxant properties.^{[4][5]} By blocking cholinergic transmission in the central nervous system, it helps to alleviate the motor symptoms associated with dopamine deficiency in the striatum.^{[2][5]}
- NMDA Receptor Antagonism: It acts as an uncompetitive antagonist at the NMDA receptor, which may contribute to its analgesic effects.^{[3][4][6]}
- Histamine H1 Receptor Antagonism: As a derivative of the antihistamine diphenhydramine, orphenadrine retains H1 receptor blocking activity.^{[3][5]}
- Norepinephrine Reuptake Inhibition: Orphenadrine has been reported to inhibit the reuptake of norepinephrine.^{[5][9]}

[Click to download full resolution via product page](#)

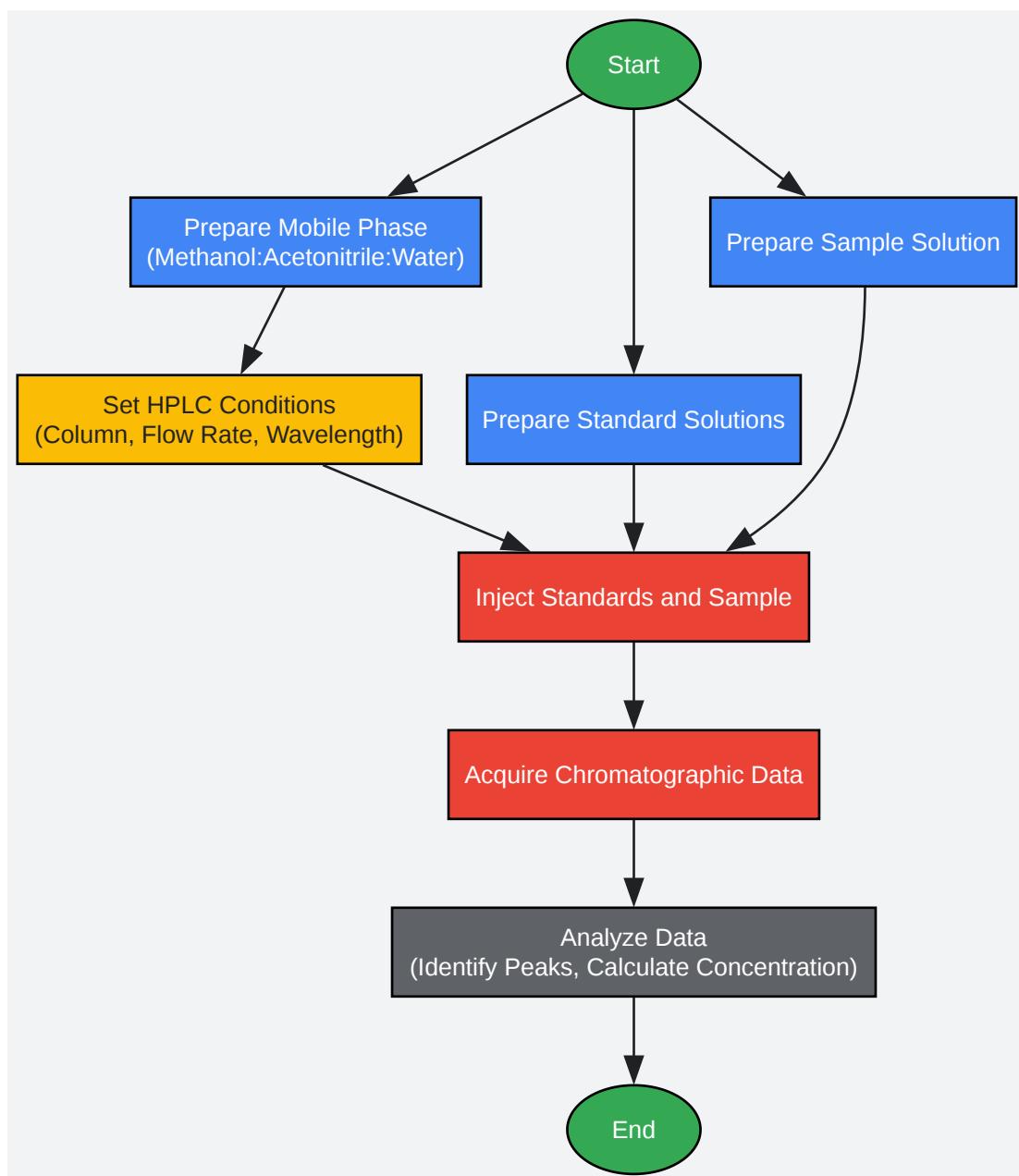
Figure 1: Orphenadrine's multifaceted mechanism of action.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of orphenadrine in pharmaceutical dosage forms, based on reported HPLC methods.[14][15][16]

Objective: To determine the concentration of orphenadrine hydrochloride in a sample.


Materials:

- HPLC system with UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m)
- Orphenadrine hydrochloride reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 μ m syringe filters

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and water (e.g., 40:30:30, v/v/v).[14] Degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh a known amount of orphenadrine hydrochloride reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 μ g/mL).[14] Prepare a series of working standard solutions by diluting the stock solution.

- Sample Preparation: For tablet dosage forms, weigh and finely powder a number of tablets. [14] Accurately weigh a portion of the powder equivalent to a known amount of orphenadrine and dissolve it in the solvent.[14] Filter the solution through a 0.45 μm syringe filter.
- Chromatographic Conditions:
 - Column: C18 (250 x 4.6 mm, 5 μm)[14]
 - Mobile Phase: Methanol:Acetonitrile:Water (40:30:30, v/v/v)[14]
 - Flow Rate: 1.0 mL/min[14]
 - Detection Wavelength: 217 nm[14]
 - Injection Volume: 20 μL
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the orphenadrine peak in the chromatograms based on the retention time of the standard. Calculate the concentration of orphenadrine in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.

[Click to download full resolution via product page](#)

Figure 2: General workflow for HPLC analysis of orphenadrine.

Spectrophotometric Determination via Ion-Pair Complex Formation

This protocol describes a general method for the determination of orphenadrine based on the formation of a colored ion-pair complex.[17][18]

Objective: To determine the concentration of orphenadrine hydrochloride in a sample using UV-Vis spectrophotometry.

Materials:

- UV-Vis spectrophotometer
- Orphenadrine hydrochloride reference standard
- Anionic dye (e.g., Eosin Y, alizarine red S)[17][18]
- Buffer solution (to maintain optimal pH, e.g., pH 3.5)[17]
- Solvent for extraction (if necessary)
- Volumetric flasks, pipettes

Procedure:

- Standard Solution Preparation: Prepare a stock solution of orphenadrine hydrochloride of known concentration in water.
- Dye Solution Preparation: Prepare a solution of the anionic dye in water.
- Optimization of Reaction Conditions: Determine the optimal conditions for complex formation, including:
 - pH of the medium
 - Concentration of the dye
 - Reaction time
 - Stability of the complex
- Calibration Curve Construction:
 - In a series of volumetric flasks, add increasing volumes of the standard orphenadrine solution.

- Add the optimal volume of the dye solution and the buffer solution to each flask.
- Dilute to the mark with water and mix well.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λ_{max}) against a reagent blank.
- Plot a calibration curve of absorbance versus concentration.
- Sample Analysis:
 - Prepare the sample solution containing an unknown concentration of orphenadrine.
 - Treat the sample solution in the same manner as the standards.
 - Measure the absorbance of the sample.
 - Determine the concentration of orphenadrine in the sample from the calibration curve.

Conclusion

Orphenadrine hydrochloride remains a clinically relevant compound with a well-characterized chemical profile. Its multiple mechanisms of action present both therapeutic opportunities and challenges. The analytical methods described provide robust frameworks for the quality control and further investigation of this important pharmaceutical agent. This guide serves as a foundational resource for professionals engaged in the research and development of centrally acting muscle relaxants and anticholinergic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orphenadrine Hydrochloride | C₁₈H₂₄CINO | CID 9568 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orphenadrine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. SMPDB [smpdb.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ORPHENADRINE HYDROCHLORIDE | 341-69-5 [chemicalbook.com]
- 9. Orphenadrine = 98.0 AT 341-69-5 [sigmaaldrich.com]
- 10. Compound: ORPHENADRINE HYDROCHLORIDE (CHEMBL1201023) - ChEMBL [ebi.ac.uk]
- 11. orphenadrine hydrochloride [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ORPHENADRINE HYDROCHLORIDE CAS#: 341-69-5 [m.chemicalbook.com]
- 14. ijpbs.com [ijpbs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometric determination of phenylephrine HCl and orphenadrine citrate in pure and in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and chemical properties of orphenadrine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3060962#molecular-formula-and-chemical-properties-of-orphenadrine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com